molecular formula C13H8Cl2F3N3O2 B6592016 N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine CAS No. 1820614-52-5

N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No. B6592016
CAS RN: 1820614-52-5
M. Wt: 366.12 g/mol
InChI Key: QYTLWRJPCJKTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine, also known as DCPG, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

Scientific Research Applications

N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has been extensively studied for its potential therapeutic applications in neurological disorders. Studies have shown that mGluR5 antagonists, including this compound, can reduce the symptoms of Parkinson's disease and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-psychotic effects in animal models of schizophrenia.

Mechanism of Action

N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine binds to the allosteric site of mGluR5 and prevents the receptor from being activated by glutamate. This results in a reduction in the downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the release of dopamine in the striatum, which is associated with Parkinson's disease. This compound has also been shown to reduce the levels of amyloid-beta in the brain, which is associated with Alzheimer's disease. Additionally, this compound has been shown to reduce the levels of glutamate in the brain, which is associated with schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine in lab experiments is its high potency and selectivity for mGluR5. This allows researchers to study the specific effects of mGluR5 antagonism without affecting other glutamate receptors. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine. One area of interest is the potential use of this compound in the treatment of depression. Studies have shown that mGluR5 antagonists can have anti-depressant effects in animal models. Another area of interest is the development of more soluble analogs of this compound that can be administered in vivo more easily. Finally, the role of mGluR5 antagonists in neuroinflammation and neurodegeneration is an area of active research.
Conclusion
In conclusion, this compound is a potent and selective antagonist of mGluR5 that has potential therapeutic applications in neurological disorders. The synthesis method of this compound involves a multi-step process, and its mechanism of action involves binding to the allosteric site of mGluR5. This compound has several biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are several future directions for the study of this compound, including its potential use in the treatment of depression, the development of more soluble analogs, and its role in neuroinflammation and neurodegeneration.

Synthesis Methods

N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be synthesized using a multi-step process starting with 2,4-dichlorophenylacetonitrile and 4-trifluoromethylpyrimidine-2-amine as starting materials. The reaction involves the use of various reagents and catalysts, including potassium carbonate, palladium on carbon, and N,N-dimethylformamide. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

2-[[4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3N3O2/c14-6-1-2-7(8(15)3-6)9-4-10(13(16,17)18)21-12(20-9)19-5-11(22)23/h1-4H,5H2,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTLWRJPCJKTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801154888
Record name Glycine, N-[4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820614-52-5
Record name Glycine, N-[4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820614-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.